![molecular formula C18H20N2O5 B2851014 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea CAS No. 1448132-55-5](/img/structure/B2851014.png)
3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea is a complex organic compound that features a unique combination of benzodioxole, furan, and tetrahydropyran moieties
Méthodes De Préparation
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of Tetrahydropyran Ring: This can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-viral research.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea include:
Benzofuran Derivatives: These compounds share the furan ring and have been studied for their biological activities, such as anti-tumor and anti-viral properties.
Benzodioxole Compounds: These compounds contain the benzodioxole moiety and are known for their potential therapeutic applications.
Tetrahydropyran Derivatives: These compounds feature the tetrahydropyran ring and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique properties and applications not found in the individual components.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-18(19-13-3-4-16-17(10-13)25-12-24-16)20(11-15-2-1-7-23-15)14-5-8-22-9-6-14/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIVFRYKNNNCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
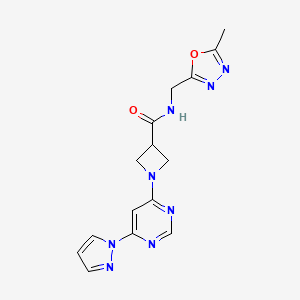

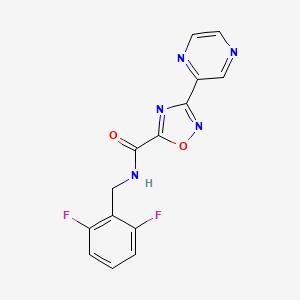
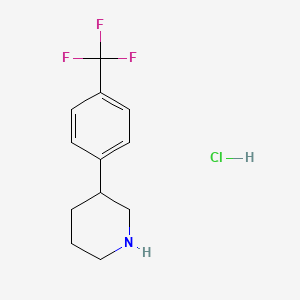

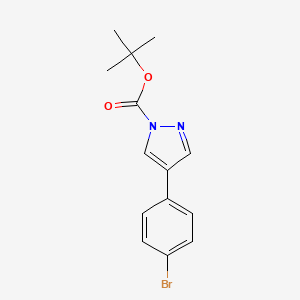
![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2850942.png)
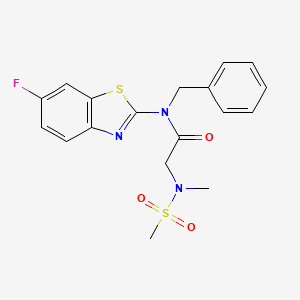
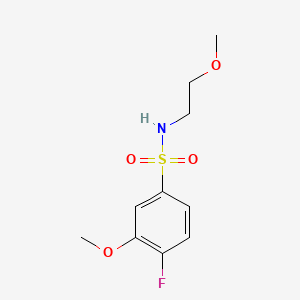
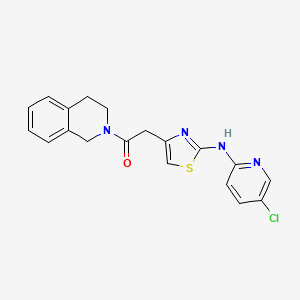
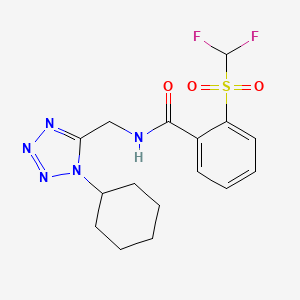
![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
![N-(3,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2850954.png)
